N-[(pyrimidin-5-yl)methyl]cyclobutanamine N-[(pyrimidin-5-yl)methyl]cyclobutanamine
Brand Name: Vulcanchem
CAS No.: 1339478-25-9
VCID: VC2698267
InChI: InChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2
SMILES: C1CC(C1)NCC2=CN=CN=C2
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

N-[(pyrimidin-5-yl)methyl]cyclobutanamine

CAS No.: 1339478-25-9

Cat. No.: VC2698267

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

N-[(pyrimidin-5-yl)methyl]cyclobutanamine - 1339478-25-9

Specification

CAS No. 1339478-25-9
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name N-(pyrimidin-5-ylmethyl)cyclobutanamine
Standard InChI InChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2
Standard InChI Key CVPNKCMXZUCMBX-UHFFFAOYSA-N
SMILES C1CC(C1)NCC2=CN=CN=C2
Canonical SMILES C1CC(C1)NCC2=CN=CN=C2

Introduction

Chemical Identity and Physical Properties

N-[(pyrimidin-5-yl)methyl]cyclobutanamine is identified by the CAS number 1339478-25-9 and represents a small molecule with distinctive structural features. The compound consists of a cyclobutanamine moiety linked to a pyrimidin-5-ylmethyl group through a secondary amine bond.

Structural Identifiers

The compound's unique structural arrangement can be represented through various chemical identifiers as detailed in Table 1:

ParameterValue
CAS Number1339478-25-9
Molecular FormulaC₉H₁₃N₃
Molecular Weight163.22 g/mol
IUPAC NameN-(pyrimidin-5-ylmethyl)cyclobutanamine
Standard InChIInChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2
Standard InChIKeyCVPNKCMXZUCMBX-UHFFFAOYSA-N
SMILESC1CC(C1)NCC2=CN=CN=C2
PubChem Compound ID62759942

Table 1: Chemical identifiers and physical properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

Structural Features

The molecular structure of N-[(pyrimidin-5-yl)methyl]cyclobutanamine features several key components:

  • A four-membered cyclobutane ring with an amine substituent

  • A pyrimidine heterocyclic ring system at the 5-position

  • A methylene bridge connecting the amine group to the pyrimidine ring

These structural elements contribute to the compound's chemical reactivity, stability, and potential biological activity. The cyclobutane ring introduces strain and rigidity to the molecule, while the pyrimidine moiety provides potential sites for hydrogen bonding and other intermolecular interactions.

Synthesis Methodologies

The synthesis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine typically follows established organic chemistry principles for the formation of secondary amines.

Primary Synthetic Route

The primary method for synthesizing N-[(pyrimidin-5-yl)methyl]cyclobutanamine involves the reaction between pyrimidine derivatives and cyclobutanamine. This process generally proceeds through a nucleophilic substitution mechanism, where the primary amine group of cyclobutanamine attacks an appropriately functionalized pyrimidine derivative.

The reaction can be represented by the following generalized scheme:

  • Functionalization of the pyrimidine ring at the 5-position to introduce a leaving group

  • Nucleophilic substitution with cyclobutanamine

  • Purification and isolation of the target compound

Comparative Analysis with Structural Analogs

To better understand the potential significance of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, it is valuable to examine structurally related compounds and their known properties.

Comparison with Benzodioxole Derivatives

1-(1,3-Benzodioxol-5-yl)cyclobutanamine (CAS# 1152590-55-0) represents a related structural analog containing a cyclobutanamine moiety. The key differences include:

  • Incorporation of a benzodioxole ring system instead of pyrimidine

  • Direct attachment of the cyclobutane ring to the aromatic system rather than through a methylene bridge

  • Different molecular weight (191.23 g/mol) and lipophilicity profile (LogP 2.45350)

Comparison with Pyrimidinyl Derivatives

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (CAS# 1383916-51-5) shares the pyrimidin-5-ylmethyl portion of the structure but differs in the nitrogen-containing heterocycle. This compound has a molecular weight of 186.21 g/mol and features a pyridine ring rather than a cyclobutane ring . The structural similarity suggests potential overlap in chemical reactivity and binding properties, though the different ring systems would likely confer distinct three-dimensional conformations and biological interactions.

Comparison with Pyrazole Derivatives

N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclobutanamine represents another analog where the pyrimidine ring is replaced by a methylated pyrazole ring. This structural variation maintains the cyclobutanamine moiety while altering the heterocyclic portion, likely resulting in different hydrogen bonding patterns and electronic distributions .

Table 2: Comparative analysis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine and structural analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-[(pyrimidin-5-yl)methyl]cyclobutanamineC₉H₁₃N₃163.22Reference compound
1-(1,3-Benzodioxol-5-yl)cyclobutanamineC₁₁H₁₃NO₂191.23Benzodioxole vs. pyrimidine; direct vs. methylene attachment
N-(Pyrimidin-5-ylmethyl)pyridin-2-amineC₁₀H₁₀N₄186.21Pyridine vs. cyclobutane ring
N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclobutanamineC₉H₁₅N₃165.24Methylpyrazole vs. pyrimidine ring

Physicochemical Properties and Analytical Characterization

Understanding the physicochemical properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is essential for predicting its behavior in biological systems and for developing appropriate formulation strategies.

Predicted Physicochemical Properties

Based on its structure, several key physicochemical properties can be predicted:

  • Solubility profile: Likely moderately soluble in polar organic solvents due to the presence of nitrogen atoms

  • Acid-base properties: The secondary amine function would be expected to display weak basic properties

  • Partition coefficient: Moderate lipophilicity due to the balance of hydrophobic (cyclobutane) and hydrophilic (pyrimidine, amine) moieties

Analytical Characterization Methods

For identification and purity assessment of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Elemental analysis

  • X-ray crystallography (for solid-state structure confirmation)

These techniques collectively provide comprehensive structural confirmation and purity assessment of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator